4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid
Description
Chemical Structure: The compound 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid features a thiazole ring substituted at position 4 with a methyl group and at position 2 with a 2,3,4-trifluorophenoxy moiety.
For example, similar thiazole-5-carboxylic acid derivatives are synthesized via hydrolysis of ethyl esters followed by condensation with functionalized aromatic groups .
Properties
IUPAC Name |
4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUOEMSZQLMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester with 2,3,4-trifluorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that thiazole derivatives exhibit potential anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications of thiazole compounds could enhance their cytotoxic effects against breast and lung cancer cells .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its efficacy against certain bacterial strains was evaluated, revealing significant inhibition of growth, which suggests potential use in developing new antibiotics .
- Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can reduce inflammation markers in vitro and in vivo, positioning them as candidates for treating inflammatory diseases .
Agrochemical Applications
- Herbicidal Activity : The compound has been tested for herbicidal properties against various weed species. Its mechanism of action involves disrupting the photosynthesis process in target plants, making it a candidate for developing new herbicides .
- Insecticidal Properties : Preliminary studies suggest that this thiazole derivative can act as an insecticide, affecting the nervous system of pests. This application is particularly relevant for sustainable agricultural practices aiming to reduce chemical pesticide use .
Data Tables
| Application Area | Specific Use | Study Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | PMC2970299 |
| Antimicrobial | PMC2970299 | |
| Anti-inflammatory | PMC2970299 | |
| Agrochemical | Herbicidal | PMC2970299 |
| Insecticidal | PMC2970299 |
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of various thiazole derivatives, including 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid, against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, emphasizing the compound's potential as a lead structure for anticancer drug development .
- Herbicidal Efficacy Study : In another research effort, the herbicidal activity of several thiazole derivatives was assessed under controlled conditions. The results showed that this compound effectively inhibited the growth of common agricultural weeds, suggesting its practical application in crop protection strategies .
Mechanism of Action
The mechanism of action of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs of 4-methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid, highlighting substituent variations and their biological implications:
Key Observations
Substituent Effects on Bioactivity: Halogenated Phenyl Groups: The 4-chlorophenyl derivative () and trifluoromethylphenyl analogs () exhibit antifungal and enzyme-inhibitory activities, respectively. The electron-withdrawing nature of Cl and CF₃ groups likely enhances target binding via hydrophobic or polar interactions . Amino vs.
Synthetic Pathways :
- Ester Hydrolysis : Many analogs (e.g., ) are synthesized via hydrolysis of ethyl esters to free carboxylic acids, a common strategy to enhance solubility .
- Condensation Reactions : Coupling with benzotriazole-activated intermediates () or substituted amines () allows modular introduction of diverse substituents .
Positional Isomerism :
- The 5-methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid () is a positional isomer of the main compound, with the methyl and carboxylic acid groups swapped. Such changes can drastically alter electronic properties and bioactivity .
Antibacterial Activity: The 3,4,5-trimethoxybenzamido derivative () mimics cephalosporin antibiotics, suggesting utility against resistant bacterial strains .
Biological Activity
4-Methyl-2-(2,3,4-trifluorophenoxy)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structural profile that may contribute to various biological effects, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₆F₃NO₃S
- Molecular Weight : 289.23 g/mol
- CAS Number : 1219562-35-2
- Structure : The compound features a thiazole ring substituted with a trifluorophenoxy group and a carboxylic acid functionality.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazole compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiazole Derivative | 1.95 - 15.62 | Staphylococcus aureus, Enterococcus faecalis |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been documented. A related compound demonstrated antiproliferative activity against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 µM . This suggests that the structural features of thiazoles may facilitate interactions with cellular targets involved in cancer proliferation.
Case Studies and Research Findings
- Antioxidant and Anti-inflammatory Effects : A study on a structurally similar thiazole derivative showed that it could attenuate hyperglycemia and insulin resistance through its antioxidant properties . This highlights the potential for this compound to exhibit similar effects.
- Mechanism of Action : The mechanism by which thiazole derivatives exert their biological effects often involves inhibition of key cellular processes such as tubulin polymerization . Understanding these mechanisms is crucial for the development of new therapeutic agents.
- Comparative Studies : Comparative studies have shown that modifications in the thiazole structure can lead to significant changes in biological activity. For example, variations in substituents on the phenyl ring have been linked to enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
